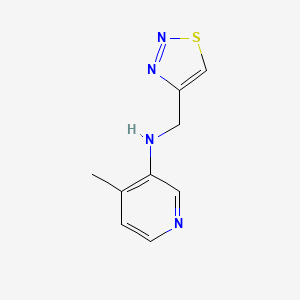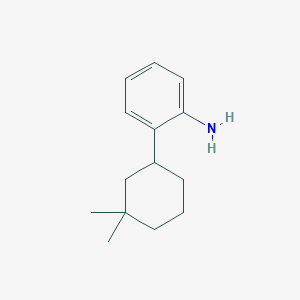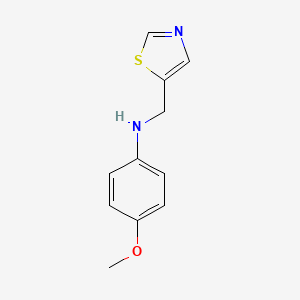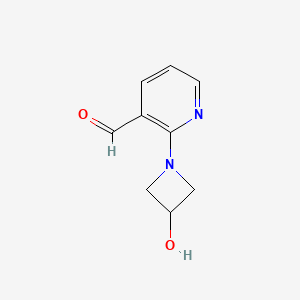
4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a thiadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with a thiadiazole derivative. One common method includes the use of hydrazonoyl halides and thiocyanates under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the presence of a base like triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with essential biological processes such as enzyme function or cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often have comparable chemical properties and reactivity.
Uniqueness
4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine is unique due to the combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these rings .
Propriétés
Formule moléculaire |
C9H10N4S |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
4-methyl-N-(thiadiazol-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H10N4S/c1-7-2-3-10-5-9(7)11-4-8-6-14-13-12-8/h2-3,5-6,11H,4H2,1H3 |
Clé InChI |
FJUWOLLAIZLUTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)NCC2=CSN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine](/img/structure/B13237997.png)






![4-Azaspiro[bicyclo[2.2.2]octane-2,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B13238026.png)

![Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13238041.png)


![1-(2-Methylpropyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13238058.png)
![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13238066.png)
